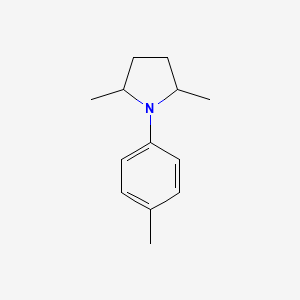

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIJQLBIZQGOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374084 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54530-04-0 | |

| Record name | 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Foreword: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules, including many pharmaceuticals and natural products. Its unique stereochemical and electronic properties make it a valuable scaffold in drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to a specific substituted pyrrolidine, 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds, offering not just a methodology, but a deeper understanding of the underlying chemical principles and experimental considerations.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is most efficiently achieved through a two-step sequence. This strategy leverages a classic heterocyclic synthesis followed by a robust reduction. The overall transformation is outlined below:

Caption: Overall two-step synthesis pathway.

This guide will dissect each of these stages, providing a detailed examination of the reaction mechanisms, experimental protocols, and critical parameters for success.

Part I: The Paal-Knorr Synthesis of 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole

The initial step in our synthetic sequence is the construction of the pyrrole ring. The Paal-Knorr synthesis is a powerful and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2]

Reaction Mechanism: A Stepwise Look at Ring Formation

The mechanism of the Paal-Knorr pyrrole synthesis involves a series of nucleophilic attacks and dehydration steps.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: A Microscale Approach

The following protocol is adapted from a microscale procedure and can be scaled as needed.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,5-Hexanedione | 114.14 | 2.0 | 228 mg |

| p-Toluidine | 107.15 | 2.0 | 214 mg |

| Methanol | - | - | 0.5 mL |

| Concentrated HCl | - | - | 1 drop |

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 2,5-hexanedione (228 mg, 2.0 mmol), p-toluidine (214 mg, 2.0 mmol), and methanol (0.5 mL).

-

Carefully add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 15 minutes.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 5.0 mL of 0.5 M HCl, which is kept cool in an ice bath.

-

Collect the resulting crystals by suction filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield the purified 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole.

Expected Yield: 68-97%[2]

Characterization of the Intermediate Pyrrole

The successful synthesis of the intermediate pyrrole can be confirmed by spectroscopic analysis.

-

¹H NMR: Expected signals include singlets for the two methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring, signals for the aromatic protons of the p-tolyl group, and a singlet for the methyl group on the tolyl ring.

-

¹³C NMR: Characteristic signals for the carbons of the pyrrole ring, the methyl groups, and the p-tolyl group are expected.

-

IR Spectroscopy: Look for characteristic C-H and C=C stretching frequencies of the aromatic and pyrrole rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole (C₁₃H₁₅N, MW: 185.27 g/mol ) should be observed.[4]

Part II: Reduction of the Pyrrole to the Pyrrolidine

The second stage of the synthesis involves the reduction of the aromatic pyrrole ring to the saturated pyrrolidine ring. This transformation is a critical step that requires careful selection of the reducing agent and reaction conditions to achieve high yield and, where applicable, stereoselectivity.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and effective method for the reduction of pyrroles.[5] This method typically involves the use of a metal catalyst and a source of hydrogen gas.

Choice of Catalyst and Rationale:

A variety of catalysts can be employed for this transformation, with the choice influencing the reaction conditions and selectivity.

-

Raney Nickel: A highly active and cost-effective catalyst for hydrogenations.[5][6] It is often used as a slurry in water or ethanol.

-

Noble Metal Catalysts (Pt, Pd, Rh): These catalysts, often supported on carbon or alumina (e.g., PtO₂, Rh/Al₂O₃), are also highly effective, sometimes offering better selectivity under milder conditions, though at a higher cost.[5]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

The following is a general procedure for the hydrogenation of a pyrrole using Raney Nickel.

Caption: General workflow for catalytic hydrogenation.

Materials and Reagents:

| Reagent | Function |

| 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole | Substrate |

| Ethanol | Solvent |

| Raney Nickel (slurry in water) | Catalyst |

| Hydrogen Gas | Reducing Agent |

Procedure:

-

In a hydrogenation vessel, dissolve the pyrrole intermediate in ethanol.

-

Carefully add the Raney Nickel slurry to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with a solvent like ethanol to prevent ignition of the catalyst upon exposure to air.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine.

Stereochemical Considerations:

The hydrogenation of 2,5-disubstituted pyrroles typically yields the cis-isomer of the corresponding pyrrolidine as the major product. This is due to the catalyst directing the addition of hydrogen from the less hindered face of the molecule.

Alternative Reduction Methodologies

While catalytic hydrogenation is a robust method, other reducing agents can also be employed for the conversion of pyrroles to pyrrolidines.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst.[7] It offers the advantage of avoiding the need for high-pressure hydrogen gas, making it a more operationally simple alternative in some laboratory settings.

-

Hydride Reducing Agents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also reduce pyrroles, although this method is less common and may lead to side reactions depending on the substrate.[1][8] Sodium borohydride is generally not strong enough to reduce the aromatic pyrrole ring.[9]

Characterization of the Final Product: 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Thorough characterization is essential to confirm the identity and purity of the final product.

-

¹H NMR: The spectrum will show characteristic signals for the pyrrolidine ring protons, the two methyl groups on the pyrrolidine ring (which may show diastereotopic splitting depending on the isomer), the aromatic protons of the p-tolyl group, and the methyl group on the tolyl ring.

-

¹³C NMR: The spectrum will confirm the presence of all 13 carbon atoms in the molecule with their corresponding chemical shifts.

-

IR Spectroscopy: The disappearance of the C=C stretching frequencies of the pyrrole ring and the appearance of C-N and saturated C-H stretching frequencies will indicate the successful reduction.

-

Mass Spectrometry: The molecular ion peak should correspond to the mass of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (C₁₃H₁₉N, MW: 189.30 g/mol ).[10]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Boiling Point (predicted) | 291.3 °C at 760 mmHg |

| Flash Point (predicted) | 118.7 °C |

| Density | 0.945 g/cm³ |

| LogP (calculated) | 3.44 |

(Data sourced from[10])

Safety and Handling Considerations

2,5-Hexanedione: This compound is a neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6]

p-Toluidine: This substance is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[11] Full PPE is required, and all handling should be performed in a fume hood.

Raney Nickel: Raney Nickel is a pyrophoric solid and a dangerous fire hazard.[1] It should be handled as a slurry and never allowed to dry in the presence of air. It is also a suspected carcinogen.

Hydrogen Gas: Hydrogen is an extremely flammable gas.[12] All hydrogenation procedures must be carried out in a well-ventilated area, away from ignition sources, and using appropriate pressure-rated equipment.

Conclusion and Future Perspectives

This guide has detailed a reliable and well-established two-step synthesis of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine. The Paal-Knorr synthesis provides an efficient route to the pyrrole intermediate, which can then be effectively reduced to the target pyrrolidine via catalytic hydrogenation. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently synthesize this valuable compound.

The methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a diverse library of N-aryl-2,5-dimethylpyrrolidines. This opens up avenues for further exploration in medicinal chemistry and materials science, where the pyrrolidine scaffold continues to be a source of novel and impactful discoveries.

References

-

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine. Benchchem.

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate.

-

Unlocking the Potential of 2,5-Dimethylpyrroles in the Fight Against Tuberculosis. Benchchem.

-

Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate.

-

Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed.

-

Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI.

-

Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health.

-

Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1.

-

2,5-Dimethyl-1H-pyrrole(625-84-3) ¹H NMR. ChemicalBook.

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health.

-

Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology.

-

Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. National Institutes of Health.

-

Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. PubMed Central.

-

2,5-Dimethylpyrrolidine. PubChem.

-

Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu.

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.

-

Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery.

Sources

- 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine|CAS 54530-04-0 [benchchem.com]

- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of N-Aryl Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and three-dimensional complexity to bioactive molecules.[1] When functionalized with an N-aryl substituent, these structures unlock a vast chemical space, leading to compounds with significant biological activities. This guide focuses on a specific, yet representative, member of this class: 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine. While this compound is primarily recognized as a chemical intermediate, its structural motifs are found in molecules of significant pharmacological interest, particularly as potent inhibitors of monoamine transporters.[2][3]

This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth resource for the laboratory scientist. We will delve into the logical underpinnings of its synthesis, predict its spectral characteristics based on established principles, and provide a framework for its safe handling and potential applications. By understanding the core chemistry of this molecule, researchers can better leverage its potential in the synthesis of novel chemical entities.

Section 1: Molecular Identity and Physicochemical Properties

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is a disubstituted pyrrolidine featuring methyl groups at the 2 and 5 positions of the heterocyclic ring and a p-tolyl group attached to the nitrogen atom.[2][3] As with many 2,5-disubstituted pyrrolidines, it is typically supplied as a mixture of cis and trans diastereomers.[2][3]

| Property | Value | Source |

| CAS Number | 54530-04-0 | [2][3][4] |

| Molecular Formula | C₁₃H₁₉N | [2][3][4] |

| Molecular Weight | 189.30 g/mol | [2][3][4] |

| Predicted Boiling Point | 291.3 °C at 760 mmHg | [2][3] |

| Predicted Flash Point | 118.7 °C | [2][3] |

| Predicted Density | 0.945 g/cm³ | [2][3] |

| Calculated LogP | 3.44 | [2][3] |

Section 2: Synthesis Strategies: From Diketones to Pyrrolidines

The synthesis of N-aryl-2,5-dimethylpyrrolidines is most commonly achieved through the reaction of a 1,4-dicarbonyl compound, namely 2,5-hexanedione, with a primary arylamine, in this case, p-toluidine.[5][6][7][8] There are two primary, mechanistically related pathways to achieve this transformation: the Paal-Knorr synthesis followed by reduction, and direct reductive amination.

The Paal-Knorr Pathway: A Two-Step Approach

The Paal-Knorr synthesis is a classic and highly effective method for constructing five-membered heterocycles.[9][10][11][12] It involves the acid-catalyzed condensation of a 1,4-diketone with a primary amine to form a substituted pyrrole.[11][12]

Workflow 1: Paal-Knorr Pyrrole Synthesis and Subsequent Reduction

Caption: Paal-Knorr synthesis followed by reduction to the target pyrrolidine.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole (Paal-Knorr Intermediate)

This is a representative protocol based on established Paal-Knorr reaction conditions.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and p-toluidine (1.05 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst. The volume should be sufficient to ensure effective stirring.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. The crude product may precipitate as a solid or separate as an oil.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude pyrrole can be purified by column chromatography or recrystallization.

The subsequent reduction of the pyrrole to the pyrrolidine can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or with chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Direct Reductive Amination: A More Direct Route

A more streamlined approach is the direct reductive amination of the diketone with the amine.[2][14] This method combines the condensation and reduction steps into a single pot, often utilizing a transfer hydrogenation catalyst.[2]

Workflow 2: One-Pot Reductive Amination

Caption: Direct synthesis of the target pyrrolidine via reductive amination.

Experimental Protocol: Iridium-Catalyzed Reductive Amination

This protocol is adapted from a general procedure for the synthesis of N-aryl-substituted pyrrolidines.[2]

-

Reaction Setup: To a dry Schlenk tube, add the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%), 2,5-hexanedione (1.0 equivalent), and p-toluidine (1.2 equivalents).

-

Reagents and Solvent: Add a suitable solvent (e.g., water or an organic solvent) followed by the hydrogen donor, formic acid (e.g., 30 equivalents).

-

Reaction Conditions: Stir the mixture under an inert atmosphere at 80 °C for 12 hours.

-

Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This method is advantageous due to its operational simplicity and often proceeds in high yield.[2]

Section 3: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of cis and trans diastereomers. Key predicted signals include:

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a p-disubstituted benzene ring.

-

Pyrrolidine Ring Protons (CH): Multiplets for the protons at the C2 and C5 positions (methine protons). These will likely appear in the δ 3.5-4.5 ppm range and will show different chemical shifts and coupling patterns for the cis and trans isomers.

-

Pyrrolidine Ring Protons (CH₂): Complex multiplets for the methylene protons at the C3 and C4 positions, expected in the δ 1.5-2.5 ppm range.

-

Methyl Protons (Pyrrolidine): Doublets for the methyl groups at C2 and C5, likely appearing between δ 1.0-1.5 ppm. The chemical shifts will differ slightly for the cis and trans isomers.

-

Methyl Proton (Tolyl): A singlet for the tolyl methyl group, expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show two sets of peaks for the diastereomers. Predicted chemical shifts include:

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Pyrrolidine Carbons (C2 & C5): Signals for the methine carbons around δ 55-65 ppm.

-

Pyrrolidine Carbons (C3 & C4): Signals for the methylene carbons around δ 30-40 ppm.

-

Methyl Carbons (Pyrrolidine): Signals for the methyl carbons around δ 15-25 ppm.

-

Methyl Carbon (Tolyl): A signal for the tolyl methyl carbon around δ 20-22 ppm.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 189. Key fragmentation patterns for substituted pyrrolidines typically involve cleavage alpha to the nitrogen atom.[20][21][22][23] Expected fragment ions would include:

-

[M-CH₃]⁺ (m/z = 174): Loss of a methyl group from the pyrrolidine ring.

-

Immonium ions: Cleavage of the C-C bonds within the pyrrolidine ring can lead to various immonium ion fragments, which are characteristic of N-substituted pyrrolidines.[20]

Section 4: Potential Applications and Field Insights

The structural framework of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is closely related to that of pyrovalerone and its analogs, which are known to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters with minimal activity at the serotonin transporter (SERT).[2][3] This pharmacological profile makes this class of compounds valuable tools in neuroscience research and as starting points for the development of therapeutics for conditions such as ADHD, narcolepsy, and potentially as treatments for substance abuse disorders.

The 2,5-dimethyl substitution pattern, in particular, can influence both potency and selectivity at these transporters. The stereochemistry (cis vs. trans) of these methyl groups can also have a profound impact on biological activity, making the separation and independent biological evaluation of the diastereomers a critical step in any drug discovery program.

Section 5: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[24][25][26][27]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[24][27]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. Available at: [Link]

-

Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. (2017). Drug Test Anal, 9(5), 778-787. Available at: [Link]

-

Paal–Knorr synthesis. (2024). Wikipedia. Available at: [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). JACS Au, 2(5), 1146-1152. Available at: [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2020). ACS Med Chem Lett, 11(5), 638-644. Available at: [Link]

-

Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide Through Reductive Amination. (n.d.). University of New Hampshire. Available at: [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2020). ACS Med Chem Lett, 11(5), 638-644. Available at: [Link]

-

GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. (2014). ResearchGate. Available at: [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2020). PMC. Available at: [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. (2015). Forensic Sci Int, 257, 131-136. Available at: [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1333-1340. Available at: [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2015). ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). (n.d.). NP-MRD. Available at: [Link]

-

Pyrrolidine. (1990). NIST WebBook. Available at: [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). (n.d.). NP-MRD. Available at: [Link]

-

54530-04-0_CAS号:54530-04-0_(顺式/反式)-2,5-二甲基-1-n-(4-甲基)苯基吡咯烷. (n.d.). cas号查询. Available at: [Link]

-

PYRROLIDINE,2,5-DIMETHYL-1-(4-METHYLPHENYL). (n.d.). MOLBASE. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]

-

SAFETY DATA SHEET. (2023). Valvoline. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. (2020). ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. (2018). Sunoco Lubricants. Available at: [Link]

-

Safety Data Sheet. (n.d.). Speedway Motors. Available at: [Link]

-

2,5-Dimethyl-pyrrolidine. (n.d.). NIST WebBook. Available at: [Link]

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.

-

Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene. (2021). ResearchGate. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Available at: [Link]

-

Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2025). Mol Divers, 29(2), 1851-1893. Available at: [Link]

-

Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. (n.d.). ATB. Available at: [Link]

-

Hexane-2,5-dione. (2024). Wikipedia. Available at: [Link]

-

α-Arylation of N-Boc Pyrrolidine. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2010). PMC. Available at: [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) monomer. (n.d.). ResearchGate. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6271. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine|CAS 54530-04-0 [benchchem.com]

- 4. molbase.com [molbase.com]

- 5. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR [m.chemicalbook.com]

- 20. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. sds.fmpco.com [sds.fmpco.com]

- 25. sunocolubes.com [sunocolubes.com]

- 26. static.speedwaymotors.com [static.speedwaymotors.com]

- 27. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

For Research Audiences in Drug Development and Neuroscience

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel research compound, 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine. Due to a lack of direct empirical data on this specific molecule, this guide synthesizes information from structurally analogous compounds, primarily the well-characterized psychostimulant pyrovalerone, to construct a robust theoretical framework. The primary hypothesized mechanism is that of a norepinephrine-dopamine reuptake inhibitor (NDRI). Furthermore, we outline a detailed, multi-phase experimental plan to empirically validate this hypothesis and screen for other potential biological activities common to the broader class of pyrrolidine derivatives. This guide is intended to serve as a foundational resource for researchers, providing both the theoretical underpinnings and the practical methodologies required to elucidate the pharmacological profile of this compound.

Introduction and Structural Rationale

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is a synthetic derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that serves as a core scaffold in a multitude of pharmacologically active agents.[1][2] Its chemical structure, featuring a 4-methylphenyl group attached to the pyrrolidine nitrogen and methyl groups at the 2 and 5 positions, places it in close structural proximity to the class of synthetic cathinones known as pyrovalerones.

The parent compound, pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), is a known central nervous system stimulant.[3] The key structural similarities between 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine and pyrovalerone—namely the N-aryl pyrrolidine moiety—provide a strong causal basis for hypothesizing a related mechanism of action. This guide will, therefore, focus on the most probable mechanism derived from this structural analogy while also considering other possibilities inherent to the pyrrolidine scaffold.

Hypothesized Primary Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Based on extensive research into pyrovalerone and its analogues like 3,4-Methylenedioxypyrovalerone (MDPV), the most plausible mechanism of action for 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6]

Monoamine transporters are critical regulatory proteins in the central nervous system, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[5] By blocking DAT and NET, an NDRI prevents this reuptake process. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission.[4] This amplified signaling is responsible for the characteristic psychostimulant effects observed with compounds like pyrovalerone, including increased alertness and locomotor activity.[4][7]

Crucially, pyrovalerone-type compounds act as pure uptake blockers, similar to cocaine, rather than as substrates or releasing agents like amphetamine.[4][6] It is hypothesized that 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine functions in the same manner. Furthermore, these compounds typically exhibit negligible affinity for the serotonin transporter (SERT), making them selective for dopamine and norepinephrine systems.[3][4][5]

Figure 1: Hypothesized NDRI Mechanism. The compound is proposed to block DAT and NET on the presynaptic neuron, increasing synaptic concentrations of DA and NE.

Potential Secondary Mechanisms of Action

While NDRI activity is the primary hypothesis, the pyrrolidine scaffold is known to interact with various other biological targets.[1][8] A thorough investigation should, therefore, include screening for other potential mechanisms to build a complete pharmacological profile. These include:

-

Monoamine Oxidase (MAO) Inhibition: Certain pyrrolidine derivatives have been shown to inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO could potentiate the effects of DAT/NET blockade and represents a plausible secondary mechanism.

-

Acetylcholinesterase (AChE) Inhibition: The pyrrolidine core is present in some compounds that inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[1] This activity is relevant in the context of cognitive function and neurodegenerative diseases.

-

Other CNS Targets: The versatility of the pyrrolidine scaffold means it could potentially interact with a range of other receptors and enzymes within the central nervous system, such as carbonic anhydrase or ion channels.[1][9]

Experimental Plan for Mechanistic Validation

To empirically determine the mechanism of action, a phased approach is recommended. The following protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

Phase 1: Primary Target Validation (Monoamine Transporter Interaction)

The initial and most critical phase is to confirm and quantify the interaction of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine with DAT, NET, and SERT.

Figure 2: Workflow for Primary Target Validation. A dual-pronged approach using binding and functional assays to establish affinity and potency at monoamine transporters.

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for human DAT, NET, and SERT.

-

Rationale: This assay directly measures the physical interaction between the compound and the transporter protein. It is the gold standard for determining target affinity.

-

Methodology:

-

Preparation: Utilize membrane preparations from cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

-

Competition Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) across a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

-

Detection: After incubation and washing to separate bound from unbound radioligand, quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Kᵢ value.

-

Protocol 2: In Vitro Monoamine Uptake Assay

-

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

-

Rationale: While the binding assay confirms affinity, this functional assay confirms that the binding results in a biological effect—namely, the inhibition of the transporter's primary function.

-

Methodology:

-

Cell Culture: Use cell lines stably expressing the respective transporters (e.g., HEK293-hDAT).[10]

-

Inhibition: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]Dopamine) to initiate uptake and incubate for a short period (5-10 minutes) at 37°C.[2]

-

Termination & Lysis: Rapidly wash the cells with ice-cold buffer to terminate uptake. Lyse the cells.

-

Detection: Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

-

Table 1: Anticipated Data Summary for Primary Target Validation

| Assay Type | Target | Parameter | Expected Outcome (Hypothetical) |

| Binding Assay | DAT | Kᵢ (nM) | < 100 |

| NET | Kᵢ (nM) | < 200 | |

| SERT | Kᵢ (nM) | > 1000 | |

| Functional Uptake | Dopamine (DA) | IC₅₀ (nM) | < 150 |

| Norepinephrine (NE) | IC₅₀ (nM) | < 250 | |

| Serotonin (5-HT) | IC₅₀ (nM) | > 1500 |

This table presents a hypothetical data set consistent with a selective NDRI profile.

Phase 2: Screening for Potential Secondary Targets

Following the characterization of monoamine transporter activity, screening for plausible secondary targets is essential for a comprehensive safety and mechanistic profile.

Protocol 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

-

Objective: To determine if the test compound inhibits MAO-A and/or MAO-B activity.

-

Rationale: Given that some pyrrolidine derivatives are MAO inhibitors, this assay is a critical secondary screen to identify potential polypharmacology.[7]

-

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Principle: A common method utilizes a substrate (e.g., p-tyramine) that is oxidized by MAO to produce H₂O₂. The H₂O₂ is then detected using a fluorimetric probe (e.g., in the presence of horseradish peroxidase).

-

Procedure: Incubate the MAO enzyme with the test compound across a range of concentrations. Add the substrate and measure the fluorescent signal over time.

-

Controls: Use known selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) as positive controls to ensure assay validity.[11]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition at each compound concentration to derive an IC₅₀ value if significant inhibition is observed.

-

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To screen for inhibitory activity against AChE.

-

Rationale: This screens for potential effects on the cholinergic system, a common off-target activity for CNS-active compounds.

-

Methodology:

-

Assay Principle: Utilize the Ellman method, a colorimetric assay.[12][13][14] AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Procedure: Incubate purified AChE enzyme with the test compound across a range of concentrations. Add the substrate (acetylthiocholine) and DTNB.

-

Detection: Measure the absorbance at 412 nm using a spectrophotometric plate reader.[12][13]

-

Data Analysis: Calculate the percent inhibition at each compound concentration to determine an IC₅₀ value.

-

Conclusion and Path Forward

The structural architecture of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine strongly suggests its primary mechanism of action is as a norepinephrine-dopamine reuptake inhibitor, analogous to pyrovalerone. This profile indicates a high potential for CNS stimulant properties. However, this remains a well-grounded hypothesis until empirically verified. The experimental plan detailed in this guide provides a clear and robust pathway for researchers to definitively elucidate the compound's binding affinities and functional potencies at its primary targets. Furthermore, the proposed secondary screening assays will establish a broader pharmacological context, identifying any significant off-target activities and contributing to a comprehensive understanding of its potential as a research tool or therapeutic lead.

References

-

Grokipedia. Pyrovalerone. [Link]

-

Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Wikipedia. Methylenedioxypyrovalerone. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Behavioral, Cognitive, and Neuropsychopharmacological Effects of a Novel Psychoactive Substance (pp. 113-140). Academic Press. [Link]

-

Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology, 32(2 & 3), 135-144. [Link]

-

Randall, C. N., et al. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Neurotoxicology and Teratology, 68, 48-55. [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.17. [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Lüscher, C., & Sitte, H. H. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Pharmaceuticals, 14(8), 764. [Link]

-

Banks, M. L., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular Psychiatry, 28(2), 857-868. [Link]

-

Can, A., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Behavioral Neuroscience, 17, 1284803. [Link]

-

Martins, N., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease, 76(2), 675-686. [Link]

-

ResearchGate. Monoamine transporter inhibition. [Link]

-

BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

-

Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

PubMed Central. Model Systems for Analysis of Dopamine Transporter Function and Regulation. [Link]

-

PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

-

PubMed. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

Sources

- 1. Frontiers | Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. attogene.com [attogene.com]

- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of pyrrolidine derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

Foreword

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique stereochemical and physicochemical properties, such as high aqueous solubility and a three-dimensional structure that effectively explores pharmacophore space, make it a "privileged scaffold."[1][2] This scaffold is not only prevalent in a vast array of natural products, including alkaloids like nicotine, but is also a key structural component in numerous FDA-approved drugs, from the antihypertensive captopril to modern antidiabetic and antiviral agents.[1][2][3] The non-planar, puckered conformation of the ring, a phenomenon known as "pseudorotation," allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[1][4][5]

This guide provides an in-depth exploration of the diverse biological activities of pyrrolidine derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms of action, present field-proven experimental protocols, and analyze structure-activity relationships (SAR) that govern efficacy. Our focus is on the causality behind the chemistry, providing a robust framework for the rational design of next-generation therapeutics.

Section 1: Pyrrolidine Derivatives as Potent Enzyme Inhibitors

The ability of the pyrrolidine scaffold to mimic natural substrates, particularly amino acids like proline, makes it an ideal starting point for designing potent and selective enzyme inhibitors. This mimicry allows these derivatives to fit into enzyme active sites, leading to the modulation of key biological pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes

Mechanistic Insight: DPP-4 is a serine protease that deactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. Pyrrolidine-2-carbonitrile derivatives are particularly effective because the nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, while the pyrrolidine ring mimics the proline residue of natural substrates.[6]

Field-Proven Examples:

-

Vildagliptin and Saxagliptin: These are commercially successful DPP-4 inhibitors that feature a pyrrolidine-2-carbonitrile core. Their design leverages the scaffold's ability to establish strong binding interactions within the S1 and S2 pockets of the DPP-4 enzyme.[2][6]

-

Novel Sulfonamide Derivatives: Recent research has shown that certain pyrrolidine sulfonamide derivatives exhibit significant DPP-4 inhibition. For instance, a compound with a 4-trifluorophenyl substitution displayed an IC₅₀ value of 11.32 µM.[7][8]

Data Presentation: DPP-4 Inhibitory Activity

| Compound Class | Specific Derivative Example | Target | IC₅₀ Value | Reference |

| Pyrrolidine-2-carbonitrile | Compound 17a | DPP-4 | 0.017 µM | [6] |

| Pyrrolidine Sulfonamide | Compound 23d (4-trifluorophenyl substituted) | DPP-4 | 11.32 µM | [7][8] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorometric method to determine the inhibitory potency of test compounds against the DPP-4 enzyme.

-

Reagent Preparation:

-

Prepare a DPP-4 enzyme solution (e.g., human recombinant DPP-4) in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Prepare the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), in the assay buffer.

-

Serially dilute the pyrrolidine test compounds in DMSO and then further in the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

-

-

Assay Procedure:

-

To a 96-well black microplate, add 20 µL of the diluted test compound solution or buffer/DMSO for control wells.

-

Add 20 µL of the DPP-4 enzyme solution to all wells and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Causality in Protocol Design: The pre-incubation step is crucial as it ensures that the inhibitor has sufficient time to reach binding equilibrium with the enzyme before the substrate is introduced, leading to a more accurate determination of potency. Using a fluorogenic substrate provides high sensitivity and a continuous readout, allowing for precise kinetic measurements.

α-Glucosidase and α-Amylase Inhibition

Mechanistic Insight: Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of glycosidases like α-glucosidase.[1] They act as carbohydrate mimics, competing with natural sugar substrates for the enzyme's active site.[9] By inhibiting α-glucosidase and α-amylase in the intestine, these compounds delay carbohydrate digestion and reduce the rate of glucose absorption, thereby preventing sharp post-meal spikes in blood sugar.[9]

Field-Proven Examples:

-

1,4-dideoxy-1,4-imino-l-arabinitol: This polyhydroxylated pyrrolidine is a more potent α-glycosidase inhibitor than its natural enantiomer and is considered a promising lead for developing new antidiabetic drugs.[1]

-

Rhodanine-substituted Spirooxindole Pyrrolidines: Certain derivatives have shown α-amylase inhibition comparable to the reference drug Acarbose, with IC₅₀ values around 1.57 µg/mL.[8]

Diagram: Glycosidase Inhibition Workflow

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Section 2: Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is a versatile platform for the development of agents targeting infectious diseases. Its derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses.

Antibacterial Agents

Mechanistic Insight: The mechanisms of action for pyrrolidine-based antibacterial agents are diverse. Some, like anisomycin (a naturally occurring alkaloid), inhibit bacterial protein synthesis.[7] Others, such as pyrrolidine dithiocarbamate (PDTC), exhibit a metal-dependent activity; PDTC's antibacterial effect is significantly enhanced by zinc, suggesting a mechanism involving metal chelation and disruption of essential bacterial processes.[10] Many synthetic derivatives are designed to target specific bacterial enzymes or disrupt cell wall integrity.

Field-Proven Examples:

-

N-phenyl and N-methyl Pyrrolidine Derivatives: Certain derivatives have shown potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen, with Minimum Inhibitory Concentration (MIC) values four times lower than the reference drug ampicillin (31.25 µg/mL vs. 125 µg/mL).[7][8]

-

Pyrrolidine Chalcones: Novel chalcones incorporating a pyrrolidine ring have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 0.025 µg/mL.[11]

Data Presentation: Antibacterial Activity (MIC)

| Compound Class | Organism | MIC Value (µg/mL) | Reference |

| N-benzoylthiourea-pyrrolidine | A. baumannii | 31.25 | [8] |

| Pyrrolidine Chalcone (3BP) | S. aureus | 0.025 | [11] |

| Pyrrolidine Chalcone (3AP) | E. faecalis | 0.025 | [11] |

| Pyrrolidine Chalcone (3CP) | M. tuberculosis | 6.25 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method (e.g., CLSI guidelines) to quantify the in vitro antibacterial activity of a compound.

-

Inoculum Preparation:

-

Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

Prepare a stock solution of the pyrrolidine derivative in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB, creating a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Causality in Protocol Design: The use of a standardized inoculum density and specific growth medium (MHB) is critical for reproducibility and inter-laboratory comparison of results. Visual determination of the MIC is a robust and widely accepted endpoint for assessing antibacterial potency.

Antiviral Agents

Mechanistic Insight: Pyrrolidine derivatives are prominent in antiviral drug discovery, particularly against Hepatitis C Virus (HCV) and Influenza.[3][12] For HCV, compounds like Ombitasvir act as potent inhibitors of the NS5A protein, which is essential for viral replication and assembly.[3] For influenza, spiro[pyrrolidine-2,2'-adamantanes] have been designed to interact with the M2 protein channel, a key target for anti-influenza drugs.[13]

Field-Proven Examples:

-

Ombitasvir: An FDA-approved drug for chronic Hepatitis C, featuring a complex structure built around pyrrolidine rings.[3]

-

Spiro[pyrrolidine-2,2'-adamantanes]: These synthetic compounds have shown potent in vitro activity against Influenza A virus, with the position of substituents on the pyrrolidine ring being crucial for activity.[13]

Section 3: Anticancer Activity

The pyrrolidine scaffold is featured in a multitude of compounds designed to combat cancer through various mechanisms, including the induction of programmed cell death (apoptosis), enzyme inhibition, and receptor antagonism.[7][14]

Mechanistic Insight: A common mechanism for pyrrolidine-based anticancer agents is the induction of the intrinsic apoptotic pathway.[15] These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases-9 and -3, which execute the apoptotic process.[15] Other derivatives act as antagonists for receptors like CXCR4, which is implicated in cancer metastasis.[7][8]

Diagram: Intrinsic Apoptotic Pathway

Caption: Induction of apoptosis by pyrrolidine derivatives.

Field-Proven Examples:

-

Spirooxindole Derivatives: Compounds with 2,4-dichlorophenyl and 4-bromophenyl substitutions were found to be approximately 11 times more active against the HepG2 liver cancer cell line than the reference drug cisplatin.[7]

-

CXCR4 Antagonists: A complex derivative containing pyridine, piperazine, and pyrimidine moieties alongside the pyrrolidine ring was identified as a potent CXCR4 antagonist (IC₅₀ = 79 nM), inhibiting a key pathway for cancer metastasis.[7][8]

Data Presentation: Anticancer Activity (IC₅₀)

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Spirooxindole (4-bromophenyl) | HepG2 (Liver Cancer) | 0.80 µg/mL | [7] |

| Pyrrolidine Chalcone (3IP) | MCF-7 (Breast Cancer) | 25-30 µg | [11] |

| Pyrrolidine Chalcone (3FP) | MDA-MB-468 (Breast Cancer) | 25 µg | [11] |

| CXCR4 Antagonist (Compound 26) | CXCR4 Receptor Binding | 79 nM | [7][8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolidine test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Causality in Protocol Design: The MTT assay directly measures mitochondrial metabolic activity, which is a reliable indicator of cell viability. The formation of formazan crystals by living cells provides a quantitative and sensitive readout for cytotoxicity. The 48-72 hour incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

Section 4: Central Nervous System (CNS) Activity

The ability of small molecules containing the pyrrolidine scaffold to cross the blood-brain barrier has led to their development as agents for treating CNS disorders, including epilepsy and depression.

Anticonvulsant Activity

Mechanistic Insight: The precise mechanism of action for many pyrrolidine-based anticonvulsants is not fully understood. Levetiracetam, a widely used anti-epileptic drug, is a pyrrolidine derivative whose antiepileptic effect does not appear to involve common mechanisms related to inhibitory or excitatory neurotransmission, suggesting a novel mode of action.[16][17] Other derivatives, such as those based on a pyrrolidine-2,5-dione core, have been developed and tested in preclinical models.[1]

Field-Proven Examples:

-

Levetiracetam: An FDA-approved drug used as an adjunctive therapy for partial and myoclonic seizures.[17]

-

Pyrrolidine-2,5-dione Derivatives: A derivative (compound 69k) with a benzhydryl group showed significant efficacy in the maximal electroshock (MES) and 6 Hz seizure tests, with ED₅₀ values of 80.38 mg/kg and 108.80 mg/kg, respectively.[1]

Antidepressant Activity

Mechanistic Insight: Research into novel antidepressants has focused on multi-target ligands. Certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and shown to be potent ligands for both the serotonin 5-HT₁ₐ receptor and the serotonin transporter (SERT), two key targets in the treatment of depression.[18]

Conclusion and Future Prospects

The pyrrolidine scaffold is unequivocally one of the most versatile and productive frameworks in modern drug discovery. Its inherent stereochemistry and favorable physicochemical properties have enabled the development of a wide spectrum of biologically active compounds targeting enzymes, microbes, cancer cells, and CNS pathways. The successful translation of numerous pyrrolidine-containing molecules from the laboratory to the clinic underscores its enduring value.

Future research will likely focus on leveraging the scaffold's three-dimensional nature to design compounds with even greater target selectivity and improved pharmacokinetic profiles. The integration of pyrrolidine moieties into novel chemical architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier. As our understanding of complex biological pathways deepens, the rational design of sophisticated pyrrolidine derivatives will continue to yield innovative therapeutics to address unmet medical needs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Al-Warhi, T., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Taylor & Francis Online. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Timmerman, P., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Semantic Scholar. [Link]

-

Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

-

Muro, S., et al. (2003). Antibacterial activity of pyrrolidine dithiocarbamate. PubMed. [Link]

-

Jeelan Basha, N., et al. (2022). Pyrrolidine alkaloids and their promises in pharmacotherapy. Semantic Scholar. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Sharma, K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Kumar, A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. [Link]

-

Gholap, S. S., & Gill, C. H. (2014). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences. [Link]

-

Zhang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

El-Sayed, N. F., & El-Bendary, E. R. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]

-

Pattan, S. R., et al. (2012). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

El-Sayed, N. F., & El-Bendary, E. R. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link]

-

Poyraz, S., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. PubMed. [Link]

-

Zagórska, A., et al. (2017). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]

-

Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Abourehab, M. A. S., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances. [Link]

-

BrainKart. (2017). Pyrrolidines. BrainKart. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Medium. [https://medium.com/@ Ningbo_Inno_Pharmchem_Co_Ltd/the-role-of-pyrrolidine-derivatives-in-modern-chemistry-and-pharma-8b2c45161404]([Link] Ningbo_Inno_Pharmchem_Co_Ltd/the-role-of-pyrrolidine-derivatives-in-modern-chemistry-and-pharma-8b2c45161404)

-

Peregudov, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. drugs.com [drugs.com]

- 17. brainkart.com [brainkart.com]

- 18. researchgate.net [researchgate.net]

2,5-Dimethyl-1-(p-tolyl)pyrrolidine nomenclature and structure

An In-Depth Technical Guide to 2,5-Dimethyl-1-(p-tolyl)pyrrolidine: Nomenclature, Stereochemistry, and Synthetic Strategy

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of modern chemical science.[1] These structures are not merely simple aliphatic amines; they are "privileged motifs" frequently found at the core of natural products, pharmaceuticals, and advanced materials.[2] Over half of all small-molecule drugs contain a nitrogen heterocycle, with pyrrolidines featuring prominently in antivirals, analgesics, and other therapeutic agents.[2] Furthermore, the inherent chirality and conformational rigidity of substituted pyrrolidines make them exceptional tools in asymmetric catalysis, where they function as highly effective organocatalysts or as chiral ligands for transition metals.[2][3][4]

This guide provides a detailed technical examination of a specific and valuable derivative: 2,5-Dimethyl-1-(p-tolyl)pyrrolidine . We will dissect its structure and nomenclature, explore the critical nuances of its stereochemistry, outline a robust synthetic protocol, and discuss its applications for professionals in research and drug development.

Part 1: Core Nomenclature and Molecular Structure

The systematic IUPAC name, 2,5-Dimethyl-1-(p-tolyl)pyrrolidine, precisely defines the molecule's architecture. A logical deconstruction of the name reveals its constituent parts:

-

Pyrrolidine: This is the parent structure, a five-membered ring composed of four carbon atoms and one nitrogen atom.[1][5] The atoms are numbered starting from the nitrogen as position 1.

-

2,5-Dimethyl: This indicates the presence of two methyl (-CH₃) groups attached to the carbon atoms at positions 2 and 5 of the pyrrolidine ring.

-

1-(p-tolyl): This specifies that a para-tolyl group is attached to the nitrogen atom (position 1). A tolyl group is a toluene molecule acting as a substituent, and the para (p) designation indicates that the point of attachment is at the 4-position of the benzene ring, opposite the methyl group.

The resulting structure is a tertiary amine with two chiral centers, a feature that dictates its most significant chemical properties and applications.

Physicochemical Properties